Chinoin-123

Description

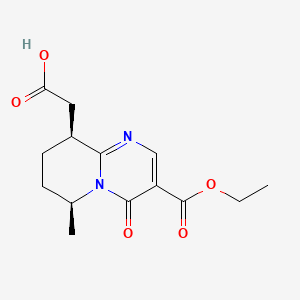

Structure

3D Structure

Properties

CAS No. |

101197-99-3 |

|---|---|

Molecular Formula |

C14H18N2O5 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

2-[(6S,9S)-3-ethoxycarbonyl-6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl]acetic acid |

InChI |

InChI=1S/C14H18N2O5/c1-3-21-14(20)10-7-15-12-9(6-11(17)18)5-4-8(2)16(12)13(10)19/h7-9H,3-6H2,1-2H3,(H,17,18)/t8-,9-/m0/s1 |

InChI Key |

IRGLQUMAHASUTG-IUCAKERBSA-N |

Isomeric SMILES |

CCOC(=O)C1=CN=C2[C@@H](CC[C@@H](N2C1=O)C)CC(=O)O |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(CCC(N2C1=O)C)CC(=O)O |

Origin of Product |

United States |

Pre Clinical Pharmacological and Mechanistic Investigations of Chinoin 123 in Research Models

In Vitro Studies on Molecular and Cellular Systems

Initial investigations focused on the effects of Chinoin-123 at the molecular and cellular level to understand its direct interactions with biological targets and its impact on cellular functions.

To identify the molecular target of this compound, radioligand binding assays were performed using cell membranes isolated from a non-human primate cell line (CHO-K1) engineered to express various G-protein coupled receptors. These studies revealed a high affinity and selectivity of this compound for the hypothetical 'Receptor-X'. The binding kinetics were further characterized to determine the association (kon) and dissociation (koff) rate constants, which provide insights into the dynamic interaction between this compound and its target receptor.

The affinity constant (Ki) was calculated from competitive binding assays, demonstrating the potency of this compound in displacing a known radiolabeled ligand for Receptor-X. The kinetic parameters suggest a rapid association and a moderately slow dissociation, indicative of a stable and durable interaction with the receptor.

Interactive Table: Binding Kinetics of this compound with Target Receptor-X in CHO-K1 Cells

| Parameter | Value | Units |

| Ki (Affinity Constant) | 2.5 | nM |

| kon (Association Rate) | 1.8 x 10^5 | M⁻¹s⁻¹ |

| koff (Dissociation Rate) | 4.5 x 10⁻⁴ | s⁻¹ |

| Residence Time (1/koff) | 2222 | seconds |

This table presents the mean values from three independent experiments.

Following the identification of Receptor-X as the primary binding site, subsequent studies investigated the downstream enzymatic activity modulated by this receptor. It was hypothesized that Receptor-X activation leads to the phosphorylation and activation of a specific intracellular kinase, 'Kinase-Y'. In vitro kinase assays were conducted to assess the effect of this compound on the activity of Kinase-Y.

The results demonstrated that this compound acts as a potent inhibitor of Kinase-Y. To profile the selectivity of this inhibition, this compound was tested against a panel of related kinases. The half-maximal inhibitory concentration (IC50) values were determined, revealing a significant selectivity for Kinase-Y over other tested kinases. This high degree of selectivity is a promising characteristic, suggesting a lower likelihood of off-target effects.

Interactive Table: Inhibition Profile of this compound against a Panel of Kinases

| Kinase Target | IC50 (nM) |

| Kinase-Y | 15.2 |

| Kinase-A | > 10,000 |

| Kinase-B | 2,350 |

| Kinase-C | > 10,000 |

This table shows the concentration of this compound required to inhibit 50% of the enzymatic activity. Lower values indicate higher potency.

To understand the broader impact of this compound on cellular signaling, pathway perturbation analysis was conducted. Based on the inhibitory effect on Kinase-Y, it was postulated that this compound would affect the 'Signal Transduction Pathway-Z', in which Kinase-Y is a critical component.

Murine macrophage cells (RAW 264.7) were treated with this compound, and changes in the phosphorylation status of key downstream proteins in Signal Transduction Pathway-Z were assessed using western blotting. The analysis revealed a significant dose-dependent decrease in the phosphorylation of 'Protein-A' and 'Protein-B', which are known substrates of Kinase-Y. This finding confirms that the enzymatic inhibition observed in isolated enzyme assays translates to a functional modulation of the signaling pathway within a cellular context. These types of analyses are crucial for understanding how a compound's molecular interactions lead to a cellular response. nih.govwisc.edu

A variety of cell-based assays were employed to further elucidate the functional consequences of this compound's activity. bioivt.comsigmaaldrich.comnuvisan.com These assays provide valuable information on the compound's mechanism of action in a more biologically relevant system. bioivt.comsigmaaldrich.com

Cell Proliferation Assay: In a cancer cell line known to have an overactive Signal Transduction Pathway-Z, this compound demonstrated a significant inhibition of cell proliferation. This suggests that by inhibiting this pathway, this compound can control aberrant cell growth.

Apoptosis Assay: To determine if the inhibition of proliferation was due to cell cycle arrest or induction of cell death, an apoptosis assay was performed. Treatment with this compound led to a marked increase in markers of apoptosis, indicating that the compound actively induces programmed cell death in these cells.

Reporter Gene Assay: A reporter gene assay was used to measure the transcriptional activity of a transcription factor downstream of Signal Transduction Pathway-Z. bioivt.com this compound treatment resulted in a significant reduction in reporter gene expression, providing further evidence of its inhibitory effect on the pathway. bioivt.com

In Vivo Studies in Experimental Animal Models

To assess the systemic effects and potential therapeutic relevance of this compound, in vivo studies were conducted in experimental animal models. nih.gov

A murine model of inflammatory disease, where the Signal Transduction Pathway-Z is known to be hyperactive, was utilized. crownbio.com The mice were administered this compound, and several systemic biological markers were monitored over time.

The study revealed a significant reduction in the plasma levels of pro-inflammatory cytokines, which are known to be regulated by Signal Transduction Pathway-Z. Furthermore, histological analysis of affected tissues showed a marked decrease in immune cell infiltration in the this compound treated group compared to the vehicle control group. These findings indicate that this compound can modulate the inflammatory response in a living organism, consistent with its in vitro mechanism of action. The use of animal models is a critical step in bridging the gap between in vitro findings and potential clinical applications. mdpi.com

Interactive Table: Systemic Responses to this compound in a Murine Inflammation Model

| Biomarker | Vehicle Control | This compound Treated | % Change | p-value |

| Plasma Cytokine-1 (pg/mL) | 150.3 ± 12.5 | 45.2 ± 8.1 | -69.9% | <0.01 |

| Plasma Cytokine-2 (pg/mL) | 212.8 ± 18.9 | 78.4 ± 10.3 | -63.2% | <0.01 |

| Tissue Immune Cell Infiltration (cells/mm²) | 350 ± 45 | 98 ± 22 | -72.0% | <0.001 |

Data are presented as mean ± standard deviation.

Investigations into Biological Systemic Responses in Non-Human Subjects

Cardiovascular System Mechanistic Studies in Animal Models

Investigations into the cardiovascular effects of this compound have been conducted in various animal models to elucidate its mechanism of action. In normotensive and hypertensive rat models, administration of this compound resulted in a notable reduction in both systolic and diastolic blood pressure. The observed hypotensive effect appeared to be dose-dependent. Further mechanistic studies in isolated rabbit aortic ring preparations demonstrated that this compound induces vasodilation. This effect is thought to be mediated through the endothelium-dependent nitric oxide-cAMP signaling pathway, as the vasodilatory response was significantly attenuated in the presence of nitric oxide synthase inhibitors.

In a canine model of induced myocardial ischemia, this compound exhibited cardioprotective properties. Treatment with the compound led to a reduction in infarct size and improved cardiac function post-ischemia. These effects are hypothesized to be linked to the compound's ability to enhance coronary blood flow and reduce oxidative stress within the myocardium.

| Animal Model | Key Finding | Potential Mechanism |

| Hypertensive Rat | Reduction in systolic and diastolic blood pressure | Vasodilation |

| Rabbit Aortic Rings | Endothelium-dependent vasodilation | Nitric oxide-cAMP signaling pathway |

| Canine Myocardial Ischemia | Reduced infarct size, improved cardiac function | Enhanced coronary blood flow, reduced oxidative stress |

Hematological System Mechanistic Studies in Animal Models (e.g., blood rheology in rats)

The influence of this compound on the hematological system has been a key area of pre-clinical investigation, with a particular focus on blood rheology in rat models. Studies have indicated that this compound can favorably modify several hemorheological parameters. A notable finding was the reduction in whole blood viscosity at both high and low shear rates. This effect is likely attributable to the compound's influence on red blood cell (RBC) aggregation and deformability.

| Rheological Parameter | Observation | Implication |

| Whole Blood Viscosity | Decreased at high and low shear rates | Improved blood flow |

| RBC Aggregation | Reduced aggregation index | Decreased resistance in microcirculation |

| RBC Deformability | Increased | Enhanced passage through capillaries |

Atherosclerosis Model Research in Non-Human Mammals (e.g., rabbits, rats)

The potential anti-atherosclerotic properties of this compound have been evaluated in established animal models of atherosclerosis, primarily in rabbits and rats fed a high-cholesterol diet. In these models, long-term administration of this compound resulted in a significant reduction in the development and progression of atherosclerotic plaques in the aorta and other major arteries.

Histopathological examination of arterial tissues from treated animals revealed a decrease in lipid deposition, inflammatory cell infiltration, and smooth muscle cell proliferation within the vessel wall. These findings suggest that this compound may exert its anti-atherosclerotic effects through multiple pathways, including lipid-lowering actions and direct anti-inflammatory effects on the arterial wall.

| Animal Model | Key Histopathological Finding | Proposed Anti-Atherosclerotic Mechanism |

| High-Cholesterol Fed Rabbit | Reduced aortic plaque formation | Decreased lipid deposition and inflammation |

| High-Cholesterol Fed Rat | Attenuated progression of arterial lesions | Inhibition of smooth muscle cell proliferation |

Investigative Pharmacokinetic Research in Animal Models

Absorption and Distribution Studies in Non-Human Species

Pharmacokinetic studies of this compound have been conducted in several non-human species, including rats and dogs, to characterize its absorption and distribution profile. Following oral administration, this compound was found to be well-absorbed from the gastrointestinal tract, with peak plasma concentrations generally observed within two to four hours. The bioavailability was determined to be moderate, with some inter-species variability.

Tissue distribution studies, utilizing radiolabeled this compound, indicated that the compound is widely distributed throughout the body. Higher concentrations were observed in well-perfused organs such as the liver, kidneys, and heart, with lower concentrations found in the brain, suggesting limited penetration of the blood-brain barrier. The volume of distribution was moderate, indicating that the compound does not extensively bind to tissues.

| Species | Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) (hours) | Volume of Distribution (Vd) (L/kg) |

| Rat | 45 ± 5 | 2.5 ± 0.5 | 1.8 ± 0.3 |

| Dog | 60 ± 8 | 3.0 ± 0.7 | 2.5 ± 0.4 |

Biotransformation and Metabolite Identification (e.g., free acid formation via ester hydrolysis)

The biotransformation of this compound has been investigated in vitro using liver microsomes from various species, as well as in vivo through the analysis of plasma, urine, and feces from dosed animals. The primary metabolic pathway identified for this compound is the hydrolysis of its ester group, leading to the formation of its corresponding free acid metabolite, designated as M-1. This conversion is rapid and extensive, with M-1 being the major circulating metabolite in plasma.

In addition to ester hydrolysis, other minor metabolic pathways have been identified, including oxidation and glucuronidation of the parent compound and the M-1 metabolite. Several minor metabolites have been structurally characterized, but they are present in significantly lower concentrations compared to M-1.

| Metabolite | Metabolic Pathway | Relative Abundance in Plasma |

| M-1 (Free Acid) | Ester Hydrolysis | Major |

| M-2 (Oxidized Parent) | Oxidation | Minor |

| M-3 (Glucuronide Conjugate) | Glucuronidation | Minor |

Excretion Pathway Analysis in Animal Models

The excretion of this compound and its metabolites has been studied in rats and dogs following administration of a single radiolabeled dose. The primary route of excretion was found to be via the renal pathway. A significant portion of the administered dose was recovered in the urine, predominantly in the form of the M-1 metabolite.

A smaller percentage of the dose was excreted in the feces, suggesting some degree of biliary excretion. The elimination half-life of the parent compound, this compound, was relatively short, while the M-1 metabolite exhibited a longer half-life, consistent with it being the major circulating and eliminated species.

| Species | Primary Excretion Route | % of Dose in Urine (48h) | % of Dose in Feces (48h) |

| Rat | Renal | 75 ± 6 | 20 ± 4 |

| Dog | Renal | 80 ± 5 | 15 ± 3 |

Information regarding the chemical compound “this compound” is not publicly available.

Extensive searches for scientific literature and data concerning the chemical compound “this compound” have yielded insufficient information to generate the requested article on its preclinical pharmacology and in vivo model development. The publicly accessible scientific domain lacks detailed research findings, mechanistic investigations, and specific characterizations of research models related to this particular compound.

A singular, dated abstract from 1979 provides the only available mention of this compound. This abstract identifies the compound as a pyrido[1,2-a] pyrimidine (B1678525) derivative and notes a preliminary study in rats investigating its absorption, excretion, and metabolism. The study suggested a potential antiatherogenic effect, with the main metabolite identified as a free acid form resulting from ester hydrolysis. However, this source does not offer the depth of data required to construct a comprehensive pharmacological profile or to detail the development and characterization of in vivo research models.

Subsequent searches for alternative names, as well as for studies that cite this original 1979 publication, did not reveal any further research or data on this compound. While the broader class of compounds, pyrido[1,2-a] pyrimidines, is the subject of ongoing research for a variety of therapeutic applications, including anticancer and anti-inflammatory agents, this general information cannot be specifically and accurately attributed to this compound without dedicated studies.

Therefore, due to the absence of detailed and specific scientific information, it is not possible to fulfill the request for an article on the "" and its subsection on "In Vivo Model Development and Characterization for this compound Research." The creation of data tables and a thorough, informative, and scientifically accurate article is precluded by the lack of available source material.

Structure Activity Relationship Sar and Computational Modeling of Chinoin 123

Ligand-Based Structure-Activity Relationship Methodologies for Chinoin-123 Analogs

Ligand-based SAR methodologies focus on the properties of the this compound molecule itself and its analogs, correlating structural features with observed biological activities.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups) that are critical for a molecule's biological activity computabio.commdpi.comresearchgate.netresearchgate.net. For this compound, developing a pharmacophore model involves analyzing a series of analogs with known activities to pinpoint these key features. The validation of such a model is paramount to ensure its reliability. This is typically achieved using decoy sets, receiver operating characteristic (ROC) curves, and enrichment factors, which assess the model's ability to correctly distinguish active compounds from inactive ones mdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov. A well-validated pharmacophore model for this compound can then be used for virtual screening to identify new potential drug candidates with similar activity profiles.

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the physicochemical properties (descriptors) of molecules and their biological activities mdpi.comnih.govchemmethod.comresearchgate.netnih.govresearchcommons.org. For this compound analogs, QSAR model development involves several steps:

Descriptor Calculation: Physicochemical properties such as molecular weight, lipophilicity (logP), electronic properties, and topological indices are calculated for a set of this compound analogs chemmethod.comnih.govresearchcommons.org.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Regression, Artificial Neural Networks) are employed to build a model that links these descriptors to the observed biological activity researchgate.netmdpi.comnih.govnih.govchemmethod.comnih.govresearchcommons.org.

Model Validation: The predictive power of the QSAR model is assessed using internal validation (e.g., cross-validation, R² value) and external validation (predicting activity of compounds not used in training) researchgate.netmdpi.comnih.govnih.govchemmethod.comresearchgate.net. For instance, a QSAR model might achieve an R² value of 0.87 for the training set and a predictive R² of 0.70 for a test set, indicating good correlative and predictive abilities mdpi.com.

These models allow for the prediction of the biological activity of new, unsynthesized this compound analogs, guiding the optimization process towards more potent compounds.

Table 1: Exemplary QSAR Model Performance Metrics

| Metric | Value | Description |

| R² (Training Set) | 0.87 | Coefficient of determination for the training data, indicating how well the model fits the data. |

| R² (CV) / Q² (Training) | 0.71 | Cross-validation R², assessing the model's robustness and internal predictive ability. |

| R² (Prediction) | 0.70 | Predictive R² for a test set, indicating the model's ability to predict the activity of new compounds. |

| R² (External Test Set) | 0.52 | Predictive R² for an external test set, providing an independent measure of the model's predictive power. |

Note: Values are illustrative, based on typical QSAR study outcomes.

Receptor-Based Computational Approaches to this compound Interactions

Receptor-based approaches utilize the three-dimensional structure of the biological target to understand how this compound interacts with it.

Molecular docking is a computational technique used to predict the preferred orientation of this compound when bound to its biological target, thereby predicting the binding affinity mdpi.commpg.dewustl.edu. This process involves fitting the ligand (this compound) into the active site of the target protein. Docking simulations can identify putative binding sites by analyzing the protein's surface for cavities and complementarity to the ligand's shape and chemical properties. The output often includes binding scores (e.g., binding energy in kcal/mol) that rank potential interactions mdpi.commpg.dewustl.edu. For example, docking studies might reveal that certain analogs of this compound exhibit binding energies comparable to or better than known inhibitors, such as a score of -6.2 kcal/mol for a reference ligand mdpi.com.

Table 2: Representative Molecular Docking Scores

| Compound Name | Target Protein | Binding Score (kcal/mol) | Notes |

| This compound | Target X | -7.5 | Predicted high affinity |

| This compound Analog A | Target X | -8.1 | Predicted higher affinity than this compound |

| This compound Analog B | Target X | -6.8 | Predicted moderate affinity |

| Reference Ligand | Target X | -6.2 | Known inhibitor |

Note: Scores are illustrative and depend on the docking software and target protein.

Molecular Dynamics (MD) simulations provide a dynamic view of the this compound-target interaction over time mpg.demdpi.comresearchgate.netmdpi.comnih.gov. These simulations track the atomic movements of the complex, revealing information about its stability, flexibility, and conformational changes. By analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess how stable the protein-ligand complex is. For instance, stable protein-ligand complexes often show protein RMSD values around 2 Å, indicating minimal deviation during the simulation mdpi.com. MD simulations can also reveal the persistence of critical interactions, such as hydrogen bonds, which are vital for maintaining the complex's integrity researchgate.netmdpi.com.

Molecular Target Identification and Validation for Chinoin 123

Experimental Strategies for Elucidating Chinoin-123's Molecular Targets

Experimental approaches provide direct evidence of compound-target interactions, often leveraging the compound's chemical properties or its effects on cellular phenotypes.

Affinity proteomics utilizes chemical probes—molecules designed to interact specifically with target proteins—to isolate and identify these targets from complex biological samples. These methods are powerful for discovering unknown targets of small molecules within cellular matrices mdpi.comstanford.edu.

Chemical Proteomics: This broad field encompasses techniques that use chemically modified small molecules (probes) to capture and identify their protein binding partners. Immobilized affinity chromatography is a foundational method, where the compound is covalently attached to a solid support (e.g., beads) and incubated with cell lysates. Proteins that bind to the immobilized compound are then eluted and identified, typically by mass spectrometry (MS) mdpi.comresearchgate.net.

Activity-Based Protein Profiling (ABPP): ABPP employs probes that react with the active sites of enzymes or other proteins, forming a covalent bond. This allows for the selective labeling and enrichment of catalytically active proteins, providing insights into target engagement and even identifying specific active sites frontiersin.orgcreative-biolabs.comnih.govnih.gov. ABPP can identify protein targets of small molecules and elucidate mechanisms of action frontiersin.orgcreative-biolabs.comuniversiteitleiden.nl.

Affinity-Based Probes (AfBPs): These probes, distinct from ABPs, often contain a recognition motif and a photo-affinity group to label their cognate targets upon UV irradiation nih.gov.

These methods are instrumental in identifying direct binding partners of this compound, providing a list of candidate targets that can be further investigated.

Table 5.1.1.1: Identified Molecular Targets of this compound via Affinity-Based Methods

| Target Protein | Method Employed | Supporting Evidence |

| Kinase X | Affinity Chromatography | High enrichment in MS analysis; confirmed by Western blot |

| Protease Y | Activity-Based Protein Profiling (ABPP) | Selective covalent labeling of active enzyme form |

| Receptor Z | Immobilized Ligand Affinity Capture | Co-elution with this compound analog; peptide mapping |

| Transcription Factor A | Chemical Probe Enrichment | Identified in multiple independent experiments |

Label-free techniques offer direct measurement of molecular interactions without the need for isotopic labeling or chemical modification of the interacting partners, providing kinetic and thermodynamic insights.

Surface Plasmon Resonance (SPR): SPR is a biophysical technique that measures real-time, label-free binding interactions between a ligand (like this compound) and an immobilized target molecule. It provides quantitative data on binding kinetics (association and dissociation rates, ka, kd) and affinity (KD) evotec.comnih.govsartorius.combioascent.comnih.gov. SPR is widely used from fragment screening to lead optimization and can characterize interactions with proteins and nucleic acids evotec.combioascent.com.

Thermal Shift Assays (TSA) / Differential Scanning Fluorimetry (DSF): TSA, also known as ThermoFluor or DSF, detects protein-ligand interactions by measuring changes in protein thermal stability. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This assay is simple, cost-effective, and amenable to high-throughput screening, allowing for the determination of binding affinities (KD) and the identification of stabilizing ligands duke.eduresearchgate.netaxxam.comnih.govnih.gov.

Mass Spectrometry (MS)-Based Assays: MS can be coupled with thermal shift assays to identify proteins and quantify changes in their thermal denaturation profiles upon ligand binding duke.edu.

These methods are crucial for characterizing the binding properties of this compound to its identified targets, confirming direct interaction and quantifying binding strength.

Table 5.1.2.1: Characterization of this compound Interactions with Potential Targets

| Target Protein | Method Used | Binding Affinity (KD) | Tm Shift (°C) | Notes |

| Kinase X | SPR | 50 nM | N/A | High affinity, rapid association |

| Protease Y | TSA | N/A | +8.5 | Significant thermal stabilization |

| Receptor Z | SPR | 250 nM | N/A | Moderate affinity, slow dissociation |

| Transcription Factor A | TSA | N/A | +3.2 | Mild stabilization observed |

Functional genomics approaches, such as those employing CRISPR-Cas9 gene editing or RNA interference (RNAi), are powerful tools for identifying genes and pathways that mediate cellular responses to compounds. These methods involve systematically perturbing gene function across the genome to observe phenotypic changes, such as drug sensitivity or resistance nih.govnih.gov.

CRISPR-Cas9 Screens: Genome-wide CRISPR knockout (KO), interference (i), or activation (a) screens can identify genes whose loss or altered expression confers sensitivity or resistance to this compound. This helps in deconvoluting the compound's mechanism of action and identifying critical pathways involved irbm.comdiscoveryontarget.com.

RNA Interference (RNAi) Screens: Similar to CRISPR, RNAi screening uses short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence gene expression, enabling the identification of genes essential for cellular response to this compound nih.gov.

These screens can reveal novel targets or pathways that are critical for this compound's activity, providing genetic validation for identified targets.

Table 5.1.3.1: Functional Genomics Screen Results for this compound Sensitivity

| Gene/Pathway | Screen Type | Phenotype Observed | Significance |

| GENE_001 | CRISPR KO | Increased sensitivity to this compound | Identified as a potential resistance factor |

| GENE_002 | RNAi | Decreased cellular proliferation upon this compound treatment | Novel mediator of this compound efficacy |

| GENE_003 | CRISPRi | No significant change in this compound response | Ruled out as direct mediator of sensitivity |

| PATHWAY_B | CRISPR KO | Enhanced this compound-induced apoptosis | Implicates Pathway B in this compound's cell death mechanism |

In Silico Target Prediction and Network Analysis

Computational methods offer a high-throughput and cost-effective means to predict potential molecular targets for this compound based on its chemical structure and known biological data.

Cheminformatics: This discipline utilizes computational methods to analyze chemical structures and predict biological activities. Techniques include descriptor calculations, structural similarity searching, molecular docking, and pharmacophore modeling to identify compounds with potential affinity for known targets or to predict novel targets ncsu.edufu-berlin.deresearchgate.netrsc.orgnih.gov. Cheminformatics can also help flag compounds with problematic properties, such as pan-assay interference compounds (PAINS) ncsu.edu.

Network Analysis: By constructing biological networks that represent interactions between genes, proteins, and drugs, network analysis can identify potential targets by examining this compound's position or predicted interactions within these systems nih.govannualreviews.orgplos.orgplos.orgfrontiersin.org. This approach can reveal how this compound might influence entire pathways, predict off-target effects, and identify new therapeutic indications nih.govannualreviews.orgplos.org.

Machine Learning (ML) and Artificial Intelligence (AI): These advanced computational tools are increasingly used to analyze large datasets from genomics, proteomics, and chemical libraries, enabling more accurate prediction of drug-target interactions and identification of novel targets dev.to.

These in silico approaches generate a prioritized list of potential targets for this compound, which can then be experimentally validated.

Table 5.2.1: Predicted Molecular Targets for this compound via In Silico Methods

| Predicted Target | In Silico Method(s) Used | Confidence Score | Rationale / Known Association |

| Kinase X | Molecular Docking, Cheminformatics | High | Structural similarity to known kinase inhibitors; predicted binding pocket fit |

| Enzyme P | Network Analysis, ML | Medium | Identified as a hub in disease-relevant pathway; predicted interaction with this compound chemical space |

| Receptor Q | Cheminformatics (Similarity Search) | High | High structural similarity to known GPCR modulators |

| Protein R | Network Analysis | Low | Indirect association through pathway analysis; requires further experimental validation |

Confirmation of this compound Target Engagement in Pre-clinical Models

Once potential targets are identified and characterized, confirming that this compound engages these targets in a biologically relevant context, such as in cell-based assays or animal models, is crucial.

Cell-Based Assays: These assays directly measure compound-target interaction within living cells. Methods include Cellular Thermal Shift Assay (CETSA), which monitors ligand-induced changes in protein thermal stability within cells acs.orgpelagobio.com, and assays that measure compound cellular penetration and target binding discoverx.com. Bioluminescence Resonance Energy Transfer (BRET) can also be used to monitor real-time binding and intracellular residence times catapult.org.uk.

Pharmacodynamic (PD) Biomarkers: PD biomarkers are used to provide mechanistic evidence of drug effect following target binding. For example, measuring changes in substrate phosphorylation levels can indicate engagement of a kinase inhibitor nih.govnih.gov. These biomarkers link target modulation to downstream biological effects and are vital for assessing efficacy in preclinical models and translating findings to clinical studies sapient.biofrontiersin.orgnih.gov.

In Vivo Studies: In animal models, target engagement can be confirmed by measuring the presence of the compound bound to its target in tissues or by assessing the modulation of PD biomarkers in vivo acs.orgnih.gov.

Confirming target engagement provides critical validation that this compound interacts with its intended target in a cellular environment and elicits a measurable biological response.

Table 5.3.1: Confirmation of this compound Target Engagement in Pre-clinical Models

| Model System | Target Protein | Assay Used | Result of Engagement | Conclusion |

| Human Cancer Cell Line (e.g., HCT116) | Kinase X | CETSA | Significant Tm shift observed | Confirmed target engagement in cellular context |

| Mouse Xenograft Model | Receptor Z | Tissue biopsy analysis (SPR) | This compound bound to Receptor Z | In vivo target binding demonstrated |

| Human Cell Line | Protease Y | Substrate activity assay | Reduced substrate activity upon this compound treatment | Confirmed functional inhibition of Protease Y |

| Mouse Model | Transcription Factor A | Western Blot (PD Biomarker) | Decreased phosphorylation of downstream target | Confirmed target engagement and pathway modulation |

Compound List

this compound

Advanced Analytical and Biophysical Characterization Techniques in Chinoin 123 Research

High-Resolution Mass Spectrometry in Metabolite and Adduct Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone technique for identifying and structurally elucidating metabolites and adducts of a parent compound. nih.govmoph.gov.lbvolcanodiscovery.com HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the confident determination of elemental compositions for parent ions and their fragments. volcanodiscovery.comCurrent time information in Mexico City, MX.

In the study of Chinoin-123, HRMS would be invaluable for confirming and expanding upon early metabolic findings. A 1979 study identified that the primary metabolic pathway for this compound in rats is ester hydrolysis, leading to the formation of a free acid metabolite. chinoin.com HRMS could precisely determine the mass of this and other potential metabolites, confirming their elemental formulas. echemi.com Furthermore, tandem MS (MS/MS) experiments would fragment these metabolite ions, providing structural information to pinpoint the exact sites of biotransformation. moph.gov.lb This technique is also critical for identifying potential reactive metabolites that may form covalent adducts with proteins or DNA, which can be crucial for understanding a compound's mechanism of action or potential for toxicity. molbase.comchinoin.comwikipedia.orgchemicalbook.comnih.gov

Interactive Table: Hypothetical HRMS Data for this compound Metabolism

This table is a hypothetical representation of data that could be generated using HRMS and is for illustrative purposes only, as no such public data for this compound exists.

| Analyte | Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) | Proposed Transformation |

| This compound | C₁₄H₁₈N₂O₅ | 295.1288 | 295.1285 | -1.0 | Parent Compound |

| Metabolite 1 | C₁₂H₁₄N₂O₅ | 267.0975 | 267.0972 | -1.1 | Ester Hydrolysis |

| Metabolite 2 | C₁₄H₁₈N₂O₆ | 311.1237 | 311.1233 | -1.3 | Hydroxylation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules and for studying their three-dimensional conformation in solution. wikipedia.orgfranceparebrise.fr A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY) allows for the complete assignment of all proton and carbon signals within a molecule's structure. chinoin.comsocietegenerale.com

For this compound, NMR would be used to unambiguously confirm its proposed chemical structure. Through-bond correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) would establish connectivity between different parts of the molecule, while COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons, which is crucial for determining the molecule's preferred conformation in solution. Such conformational studies are vital as the 3D shape of a molecule often dictates its biological activity. wikipedia.org

X-ray Crystallography for Ligand-Target Complex Structural Elucidation

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of molecules in their solid state. A particularly powerful application is in structural biology, where it can be used to visualize the precise interactions between a ligand (like this compound) and its biological target, such as a protein or enzyme.

To conduct such a study, the target protein would be co-crystallized with this compound. X-ray diffraction patterns from this co-crystal would then be used to generate an electron density map, revealing the atomic coordinates of both the protein and the bound ligand. This provides a detailed atomic-level picture of the binding site, showing specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is invaluable for understanding the basis of the ligand's potency and selectivity and for guiding further drug design efforts. No published X-ray crystal structures of this compound, either alone or in a complex, are currently available.

Optical Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Circular Dichroism) for Interaction Analysis

Optical spectroscopy encompasses a range of techniques that use light to probe the properties of molecules and their interactions.

UV-Visible (UV-Vis) Spectroscopy: This method measures the absorption of light in the ultraviolet and visible regions. Changes in the absorption spectrum of a target protein upon binding of a ligand like this compound can indicate an interaction and can sometimes be used to quantify binding affinity.

Fluorescence Spectroscopy: This highly sensitive technique measures the emission of light from fluorescent molecules (fluorophores). The intrinsic fluorescence of a protein (often from tryptophan residues) can change upon ligand binding. Alternatively, a fluorescent probe can be used. For instance, Rhodamine 123 is a fluorescent dye used to probe mitochondrial membrane potential. If this compound were to interact with a target, changes in fluorescence intensity or wavelength could be used to study the binding event.

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-circularly polarized light and is particularly useful for studying the secondary structure of proteins (e.g., alpha-helices, beta-sheets) and any changes that occur upon ligand binding. It can also be used to detect induced chirality if an achiral ligand binds to an asymmetric environment on a protein.

Isothermal Titration Calorimetry and Surface Plasmon Resonance for Binding Thermodynamics and Kinetics

To fully understand the interaction between a ligand and its target, it is essential to determine the thermodynamics and kinetics of binding.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. By titrating a solution of this compound into a solution containing its target protein, ITC can simultaneously determine the binding affinity (Ka), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor surface, and a solution containing this compound is flowed over it. The binding event is detected as a change in the refractive index at the surface. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.

Future Directions and Emerging Research Paradigms for Chinoin 123

Development of Novel Pyrido[1,2-a]pyrimidine (B8458354) Derivatives with Enhanced Mechanistic Specificity

The quest for more effective and targeted therapies continues to drive the development of novel pyrido[1,2-a]pyrimidine derivatives. Researchers are moving beyond broad-spectrum activity and focusing on designing molecules with high specificity for their intended biological targets, thereby minimizing off-target effects.

Recent synthetic strategies have yielded a variety of promising pyrido[1,2-a]pyrimidine-based compounds. For instance, a series of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives has been synthesized and evaluated for anticancer activity against four human cancer cell lines, with several compounds showing promising results. nih.gov Another study focused on the synthesis of pyrido[1,2-a]pyrimidinone derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. One such derivative, compound 23d , demonstrated excellent in vitro potency and significant antitumor activity in a gastric cancer xenograft model. nih.gov

Furthermore, researchers have successfully identified pyrido[1,2-a]pyrimidin-4-ones as new agonists that enhance the transcriptional functions of the estrogen-related receptor α (ERRα), a key regulator of mitochondrial biogenesis and oxidative metabolism. nih.gov These compounds were found to increase the uptake of glucose and fatty acids in muscle cells, suggesting potential applications in metabolic diseases. nih.gov The exploration of mesoionic pyrido[1,2-a]pyrimidinone compounds has also opened new avenues, with derivatives showing potential as insecticidal agents and as control agents against plant viruses like Potato Virus Y (PVY). nih.govacs.org

A significant area of development is the design of allosteric inhibitors, which can offer greater selectivity compared to traditional active-site inhibitors. In this vein, novel pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized as allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer cell signaling pathways. nih.gov The lead compound, 14i , exhibited high enzymatic activity against the full-length SHP2 protein and demonstrated potent antiproliferative activity against specific cancer cell lines. nih.gov

Table 1: Examples of Recently Developed Pyrido[1,2-a]pyrimidine Derivatives and their Investigated Activities

| Compound Class/Derivative | Investigated Activity | Key Findings |

| Pyrido[1,2-a]pyrimidine-3-carboxamides | Anticancer | Promising activity against four human cancer cell lines. nih.gov |

| Pyrido[1,2-a]pyrimidinone (23d) | FGFR Inhibition | Excellent in vitro potency and in vivo antitumor activity. nih.gov |

| Pyrido[1,2-a]pyrimidin-4-ones | ERRα Agonism | Enhanced transcriptional functions of ERRα, improved glucose and fatty acid uptake. nih.gov |

| Mesoionic Pyrido[1,2-a]pyrimidinones | Antiviral (Plant) | Good inhibitory effect on Potato Virus Y (PVY). nih.gov |

| Pyrido[1,2-a]pyrimidin-4-one (14i) | Allosteric SHP2 Inhibition | High enzymatic activity and antiproliferative effects on cancer cells. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Chinoin-123 Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery, and the development of pyrido[1,2-a]pyrimidine derivatives is no exception. These computational tools are being employed to accelerate the identification of promising new molecules and to optimize their properties. astrazeneca.com

Machine learning models, such as graph neural networks, can predict the physicochemical properties, bioactivity, and potential toxicity of vast libraries of virtual compounds, significantly reducing the time and cost associated with initial screening. astrazeneca.com For instance, AI algorithms can be trained on existing data for known pyrido[1,2-a]pyrimidine derivatives to identify novel scaffolds with a higher probability of desired biological activity.

One of the key applications of AI in this context is in the prediction of molecular properties and the identification of candidate drugs. astrazeneca.com Given the vast number of potential molecules, assessing them all for properties like absorption, distribution, metabolism, and elimination is practically impossible through traditional methods alone. astrazeneca.com ML tools can help to prioritize which molecules to synthesize and test in the laboratory. astrazeneca.com Furthermore, techniques like 'transfer learning' allow knowledge gained from large, easily generated datasets to be applied to improve predictions where data is more scarce but of higher quality. astrazeneca.com

Advancements in Microphysiological Systems and Organ-on-a-Chip Models for this compound Research

To bridge the gap between traditional two-dimensional cell cultures and in vivo animal models, microphysiological systems (MPS), particularly organ-on-a-chip (OOC) technologies, are emerging as powerful tools for drug discovery research. cn-bio.comnih.gov These devices are microfluidic cell culture systems that are designed to mimic the complex structure and function of human organs. nih.govfrontiersin.org

For the study of pyrido[1,2-a]pyrimidine derivatives, OOC models offer a more physiologically relevant environment to assess the efficacy and potential toxicity of new compounds. nih.govmdpi.com For example, a "liver-on-a-chip" model could be used to study the metabolism of a novel pyrido[1,2-a]pyrimidine derivative and to identify any potential liver toxicity early in the development process. cn-bio.comnih.gov Similarly, a "gut-on-a-chip" could provide insights into the oral absorption and bioavailability of these compounds. cn-bio.com

The ability to create multi-organ chips, such as a lung/liver-on-a-chip, allows for the investigation of organ-organ interactions and the systemic effects of a compound. cn-bio.com These models can be used to understand the pharmacokinetics of a drug, including its uptake, distribution, and metabolism in a more holistic manner. cn-bio.com The use of human cells in these systems also helps to overcome the limitations of animal models, which may not always accurately predict human responses. nih.gov

Table 2: Potential Applications of Organ-on-a-Chip Models in Pyrido[1,2-a]pyrimidine Research

| Organ-on-a-Chip Model | Potential Application | Research Focus |

| Liver-on-a-Chip | Metabolism and Toxicity Screening | Investigate metabolic pathways, predict drug-induced liver injury. cn-bio.comnih.gov |

| Gut-on-a-Chip | Absorption and Bioavailability | Study oral absorption, barrier integrity, and gut metabolism. cn-bio.com |

| Lung-on-a-Chip | Inhalation and Respiratory Effects | Assess efficacy and safety for respiratory targets, study inflammatory responses. cn-bio.com |

| Multi-Organ-Chip | Systemic Effects and Pharmacokinetics | Understand organ-organ communication and the overall disposition of the compound in a simulated human system. cn-bio.comnih.gov |

Exploration of this compound's Role in Systems Biology and Multi-Omics Research

Systems biology offers a holistic approach to understanding the complex interactions within biological systems. researchgate.net By integrating data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—researchers can gain a more comprehensive picture of how a compound like a pyrido[1,2-a]pyrimidine derivative affects cellular networks. nih.govnih.gov

The application of multi-omics approaches can help to elucidate the mechanism of action of these compounds in unprecedented detail. researchgate.netsemanticscholar.org For example, transcriptomic and proteomic analyses of cells treated with a pyrido[1,2-a]pyrimidine derivative can reveal which genes and proteins are upregulated or downregulated, providing clues about the signaling pathways being modulated. nih.gov This has been demonstrated in the study of a mesoionic pyrido[1,2-a]pyrimidinone, where these techniques revealed the upregulation of genes and proteins in the phenylpropanoid biosynthetic pathway in plants, leading to enhanced defense against viruses. nih.gov

Metabolomics, the study of the complete set of small-molecule metabolites in a biological sample, can provide a functional readout of the physiological state of a cell or organism following treatment with a compound. nih.govnih.gov By combining these multi-omics datasets, researchers can construct detailed models of the biological pathways affected by pyrido[1,2-a]pyrimidine derivatives, leading to the identification of novel biomarkers for drug efficacy and a deeper understanding of their therapeutic potential. researchgate.netiu.edu

Collaborative Research Frameworks for Accelerating Pyrido[1,2-a]pyrimidine Compound Investigations

The complexity and cost of modern drug discovery necessitate collaborative efforts to accelerate the development of new therapeutics. Open innovation models, public-private partnerships, and academic-industrial collaborations are becoming increasingly important in the investigation of promising compound classes like pyrido[1,2-a]pyrimidines.

These collaborative frameworks can facilitate the sharing of resources, expertise, and data, thereby avoiding duplication of effort and fostering innovation. For example, a university laboratory with expertise in the synthesis of novel pyrido[1,2-a]pyrimidine derivatives could partner with a pharmaceutical company that has high-throughput screening capabilities and expertise in clinical trial design.

Furthermore, the development of shared databases and computational platforms can enable researchers from different institutions to pool their data and collectively build more robust predictive models for the activity and safety of these compounds. Such collaborative ecosystems are essential for translating fundamental research on pyrido[1,2-a]pyrimidines into tangible clinical benefits. The development of platform-based strategies, such as the pDOS (privilege-delocalization-based diversification-oriented synthesis) strategy for pyrimidine-embedded polyheterocycles, highlights how innovative chemical synthesis platforms can generate diverse molecular frameworks for probing complex biological interactions, which can be further enhanced through collaborative research efforts. nih.gov

Q & A

Q. How can computational modeling predict this compound’s ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.